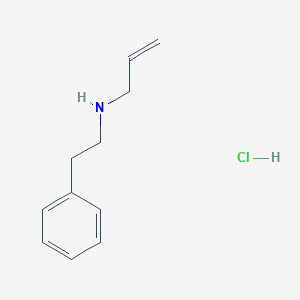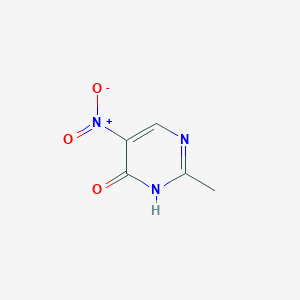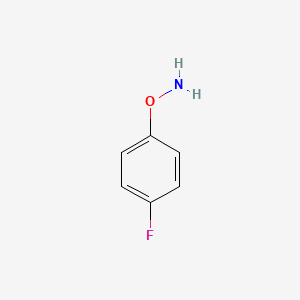
3-(Benzyloxy)-4-isopropoxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .Chemical Reactions Analysis
Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to “3-(Benzyloxy)-4-isopropoxybenzaldehyde”, but specific chemical reactions involving this compound are not documented.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis Processes : 3-(Benzyloxy)-4-isopropoxybenzaldehyde, a related compound to 4-benzyloxy-2-methoxybenzaldehyde, can be synthesized through O-alkylation and Vilsmeier-Hack (V-H) reactions. This process achieved an overall yield of 82.26% under optimal conditions, indicating a highly efficient synthetic route (Lu Yong-zhong, 2011).
- Role in Compound Synthesis : It plays a crucial role in the total synthesis of complex organic compounds, like neolignans, via condensation reactions. These synthesis processes are significant in the preparation of various bioactive and structurally diverse molecules (H. Tanaka, I. Kato, K. Ito, 1987).
Catalysis and Reaction Enhancement
- Catalytic Activity : It can be involved in catalyzed reactions, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, highlighting its potential in enhancing the efficiency of certain chemical transformations. This catalysis is valuable for pharmaceutical and fundamental research applications (Jian'an Jiang et al., 2014).
Applications in Material Science
- Synthesis of Thermosets : Derivatives of this compound have been used in the synthesis of benzoxazines with different linkages, which are crucial in the development of advanced thermoset polymers. These polymers have diverse applications, including in the aerospace and automotive industries (C. Lin et al., 2009).
- Development of Conductive Polymers : It is also involved in the synthesis of electrically conductive pristine polyazomethines, which have potential applications in electronic devices due to their conductivity properties (A. Hafeez et al., 2019).
Biochemical Applications
- Role in Biosynthesis : It has been used in the biosynthesis of compounds like 4-hydroxy benzylideneacetone, showcasing its role in enzymatic reactions and potential applications in the production of natural product derivatives (Xingmiao Zhu et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “3-(Benzyloxy)-4-isopropoxybenzaldehyde”. For instance, benzylic oxidation and reduction reactions could be explored . Additionally, the compound could be evaluated for potential biological activity, as has been done with similar compounds .
Eigenschaften
IUPAC Name |
3-phenylmethoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIDXDXKXZPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

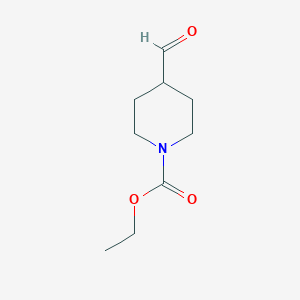
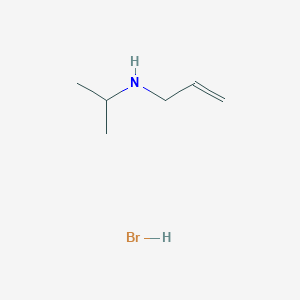
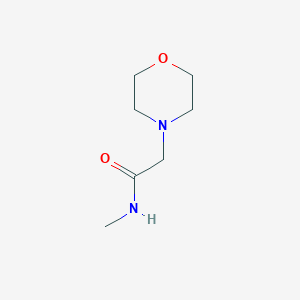


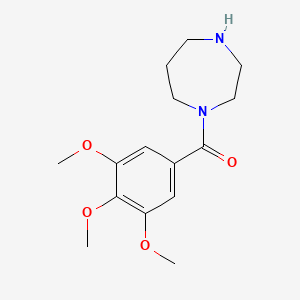
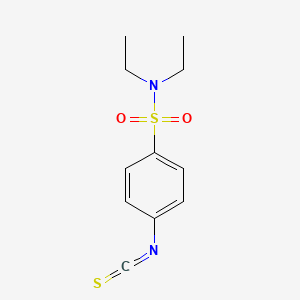

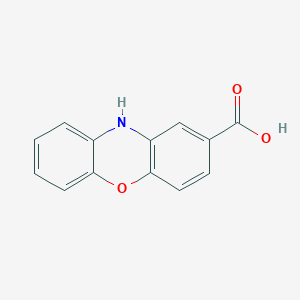
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
